Structural Divergence from Closest Thiazepane Sulfone Analog
The most structurally similar commercially available comparator is 1-(4-((5-bromothiophen-2-yl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine (CAS 1428357-60-1) . The target compound differs in the sulfonyl substituent: it contains a 3-fluorobenzyl group whereas the comparator has a 5-bromothiophene. This change replaces a fluorinated phenyl ring with a brominated thiophene, which is a significant physicochemical switch affecting lipophilicity, electronic surface potential, and the potential for halogen bonding with the BACE1 binding pocket.
| Evidence Dimension | Molecular Shape and Electrostatic Interface |
|---|---|
| Target Compound Data | C15H23FN2O2S2; MW 346.5; SMILES: CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC(=CC=C2)F |
| Comparator Or Baseline | CAS 1428357-60-1; C12H19BrN2O2S3; MW 399.38; SMILES: CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(Br)S2 |
| Quantified Difference | Target compound has a ~53 Da lower molecular weight and a distinct pharmacophore (fluorobenzyl vs. bromothiophene). The topological polar surface area and logP shift is inferred to be significant, though exact values are unmeasured. |
| Conditions | In silico structural comparison at ground state; no co-crystal structures available. |
Why This Matters
For procurement, this confirms the target compound is a distinct chemical entity and not a simple analog, preventing incorrect order placement for SAR studies.
